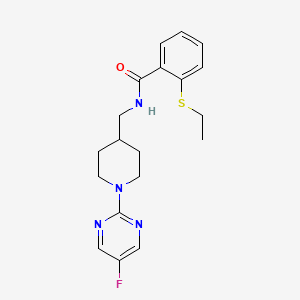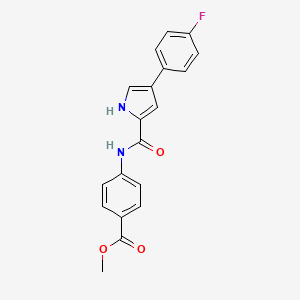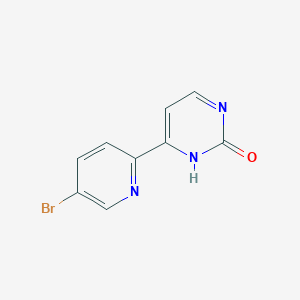
N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, an oxalamide group, and a tetrahydroquinoline ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Oxalamide is a functional group containing two amide groups connected by a carbonyl group. Tetrahydroquinoline is a heterocyclic compound consisting of a saturated (tetrahydro-) quinoline core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction . The oxalamide group could be introduced through a reaction with oxalic acid . The tetrahydroquinoline ring could be formed through a Povarov reaction or similar .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene ring is aromatic and would contribute to the overall stability of the molecule . The oxalamide group would likely form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The thiophene ring, for example, might undergo electrophilic aromatic substitution . The oxalamide group could participate in various reactions involving the carbonyl or amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make the compound relatively non-polar and soluble in organic solvents .科学的研究の応用
Antidepressant and Cognitive Properties
Compounds similar to N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been investigated for their antidepressant and cognitive properties. Studies have shown that specific derivatives, such as N1-azinylsulfonyl-1H-indoles, exhibit potent antidepressant-like properties and can impact cognitive functions positively. These findings are significant for the development of new antidepressants and cognitive enhancers (Zajdel et al., 2016).
Anticancer Potential
The structural class of this compound has shown promise in anticancer research. For instance, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, which share structural similarities, have demonstrated significant antitumor activities against various human cancer cell lines. This suggests potential applications in developing new anticancer agents (Fang et al., 2016).
Receptor Antagonism for Sleep Modulation
Related tetrahydroisoquinoline derivatives have been researched for their role in sleep modulation through receptor antagonism. These studies are crucial for understanding sleep disorders and developing novel therapeutic strategies (Dugovic et al., 2009).
Hepatobiliary Transport and Cholesterol Management
Compounds in this class have been found to interact with the hepatobiliary transport system, influencing cholesterol levels. This is significant for the treatment of cholesterol-related disorders (Kitayama et al., 2006).
Pharmacological and Structure-Activity Relationship Studies
Research on derivatives of this compound has contributed to understanding pharmacological profiles and structure-activity relationships. These studies are essential for drug development and optimization (Rahman et al., 2014).
Antioxidant Activity and Genotoxicity Modulation
Investigations into the antioxidant and genotoxic effects of related compounds have been conducted, highlighting their potential as preservatives and their interactions with cellular repair systems (Blaszczyk & Skolimowski, 2006; Skolimowski et al., 2010)(Skolimowski et al., 2010).
Nonlinear Optical Properties
The nonlinear optical properties of structurally similar compounds have been studied, indicating their potential for optical limiting applications (Ruanwas et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-2-31-19-11-9-17(10-12-19)24-22(27)23(28)25-18-8-7-16-5-3-13-26(20(16)15-18)33(29,30)21-6-4-14-32-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAGUOTNOUFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)
![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)


![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2713023.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)